molecular formula C26H30N2O4 B303244 (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

Cat. No. B303244
M. Wt: 434.5 g/mol
InChI Key: IELAXLSWNLFYPH-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK has shown promise in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been shown to have selective activity against BTK, with minimal off-target effects on other kinases. It has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system. In clinical trials, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been well-tolerated, with manageable side effects such as fatigue, nausea, and diarrhea.

Advantages and Limitations for Lab Experiments

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has several advantages as a tool compound for studying BTK signaling in vitro and in vivo. It is a potent and selective inhibitor of BTK, with a well-characterized mechanism of action. It has also been shown to have activity in mouse models of B-cell malignancies, making it a useful tool for preclinical studies. However, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has some limitations as a tool compound. It is not currently commercially available, and its synthesis is complex and time-consuming. In addition, its irreversible binding to BTK makes it difficult to use in studies where reversible inhibition is desired.

Future Directions

There are several potential future directions for research on (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide and BTK inhibition. One area of interest is the development of combination therapies that target multiple components of the BCR signaling pathway, such as BTK and PI3K. Another area of interest is the investigation of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, there is interest in the development of second-generation BTK inhibitors that have improved pharmacokinetic properties and/or selectivity for specific BTK isoforms.

Synthesis Methods

The synthesis of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the condensation of 2-furylboronic acid with (E)-3-(prop-2-enoylamino)-4-(trifluoromethyl)benzaldehyde, followed by a Suzuki coupling reaction with 1-adamantylboronic acid. The resulting product is then coupled with (E)-3-(furan-2-yl)prop-2-enoyl chloride to yield (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide inhibits BTK activity and downstream BCR signaling, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL and MCL have demonstrated that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide can inhibit tumor growth and prolong survival.

properties

Product Name

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

InChI

InChI=1S/C26H30N2O4/c29-23(7-5-21-3-1-9-31-21)27-17-25-12-19-11-20(13-25)15-26(14-19,16-25)18-28-24(30)8-6-22-4-2-10-32-22/h1-10,19-20H,11-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+

InChI Key

IELAXLSWNLFYPH-KQQUZDAGSA-N

Isomeric SMILES

C1C2CC3(CC(C2)(CC1C3)CNC(=O)/C=C/C4=CC=CO4)CNC(=O)/C=C/C5=CC=CO5

SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.